2-Fluoro-5-nitrobenzonitrile

Catalog No.
S708253
CAS No.
17417-09-3
M.F
C7H3FN2O2
M. Wt
166.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzonitrile

CAS Number

17417-09-3

Product Name

2-Fluoro-5-nitrobenzonitrile

IUPAC Name

2-fluoro-5-nitrobenzonitrile

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

Synthesis

-Fluoro-5-nitrobenzonitrile can be synthesized through various methods, including:

  • The fluorination of 5-nitrobenzonitrile with elemental fluorine gas [].
  • The nitration of 2-fluorobenzonitrile with concentrated nitric acid [].

Applications in Scientific Research

-Fluoro-5-nitrobenzonitrile finds application in various scientific research areas, including:

  • Preparation of other chemicals: It serves as a precursor for the synthesis of other valuable molecules, such as 2-fluoro-5-aminobenzonitrile, a key intermediate in the production of pharmaceuticals [].
  • Organic chemistry research: Its unique combination of functional groups (fluoro, nitro, and nitrile) makes it an interesting molecule for studying various aspects of organic chemistry, such as reactivity and reaction mechanisms [, ].

2-Fluoro-5-nitrobenzonitrile is a fluorinated aromatic compound with the chemical formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol. It features three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group, making it a versatile molecular scaffold for various chemical applications. The compound is characterized by its white to off-white powder appearance and has a melting point ranging from 76 to 80 °C . The presence of electron-withdrawing groups enhances its reactivity, facilitating the synthesis of diverse derivatives without the need for protective groups .

2-Fluoro-5-nitrobenzonitrile itself does not possess a known biological mechanism of action. Its primary application lies in its role as a precursor molecule for the synthesis of various bioactive compounds [].

Due to its functional groups:

  • Nucleophilic Substitution: The nitrile and nitro groups can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The compound can react with thiols to form benzothiophene derivatives, demonstrating a high yield (up to 93%) when reacted with methyl thioglycolate .
  • Cyclization: The compound's structure allows for cyclization reactions that can lead to the formation of macrocyclic compounds, which are significant in medicinal chemistry .

Research indicates that 2-fluoro-5-nitrobenzonitrile exhibits notable biological activities. Its derivatives have been explored for their potential as anti-tumor agents. For instance, compounds synthesized from this scaffold have shown antiproliferative effects against various cancer cell lines, suggesting its utility in cancer research and drug development .

Several synthesis methods have been developed for 2-fluoro-5-nitrobenzonitrile:

  • Nitration of Fluorobenzonitrile: This method involves the nitration of fluorobenzonitrile using nitric acid in the presence of sulfuric acid.
  • Fluorination of Nitrobenzonitrile: Fluorination can be achieved through electrophilic aromatic substitution techniques.
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields, making it a popular method in organic synthesis .

2-Fluoro-5-nitrobenzonitrile serves multiple applications across various fields:

  • Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
  • Material Science: Its unique properties make it useful in developing new materials, particularly in organic electronics.
  • Organic Synthesis: The compound acts as a versatile scaffold for synthesizing complex organic molecules .

Interaction studies involving 2-fluoro-5-nitrobenzonitrile focus on its binding affinities and interactions with biological targets. Research has shown that derivatives of this compound can inhibit specific enzymes or receptors, which is crucial for developing therapeutic agents. These studies often involve computational methods alongside experimental assays to elucidate the mechanisms of action .

Several compounds share structural similarities with 2-fluoro-5-nitrobenzonitrile, but each possesses unique characteristics:

Compound NameCAS NumberSimilarity IndexUnique Features
2,4-Difluoro-5-nitrobenzonitrile67152-20-90.81Contains two fluorine atoms, enhancing lipophilicity.
5-Fluoro-2-nitrobenzonitrile37564670.78Different positional arrangement of functional groups.
3-Cyano-4-fluoronitrobenzeneNot listed0.77Lacks the meta-nitro group, affecting reactivity.
3-Nitro-4-fluorobenzonitrileNot listed0.76Has a nitro group at a different position, altering properties.
3-Fluoro-4-nitrophenylacetonitrileNot listed0.75Combines ketone functionality with nitrile group.

These compounds highlight the uniqueness of 2-fluoro-5-nitrobenzonitrile in terms of its specific functional group arrangement and potential applications in drug discovery and material science .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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